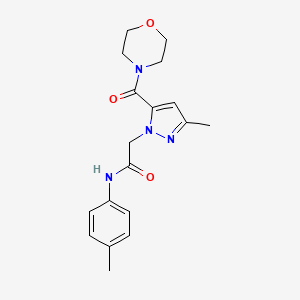

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Description

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a pyrazole-acetamide hybrid compound featuring a morpholine-4-carbonyl substituent at the 5-position of the pyrazole ring and an N-(p-tolyl) acetamide group.

Properties

IUPAC Name |

2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)19-17(23)12-22-16(11-14(2)20-22)18(24)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEUZNATVNGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, which may contribute to its pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 349.4 g/mol. Its structure incorporates a pyrazole ring, morpholine moiety, and a p-tolyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₃ |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 1170504-07-0 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating potent efficacy.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound was tested alongside established antibiotics. Results indicated synergistic effects when combined with ciprofloxacin and ketoconazole against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating its potential as an effective antimicrobial agent .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been investigated. Preliminary studies suggest that it may inhibit key inflammatory pathways, possibly through interaction with specific receptors involved in inflammation.

Research Findings on Anti-inflammatory Effects

In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which it may alleviate symptoms associated with inflammatory diseases.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied, and this compound is no exception. It has shown promising results in inhibiting the growth of several cancer cell lines.

Case Study: Anticancer Screening

In a recent screening against various cancer cell lines (including MCF7 and A549), the compound exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM. These results position it as a potential candidate for further development in cancer therapeutics .

The precise mechanisms through which 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide exerts its biological effects are still under investigation. However, preliminary data suggest that it may act by:

- Inhibiting Enzymatic Activity: Interaction with kinases involved in cell signaling pathways.

- Modulating Immune Responses: Altering cytokine production in immune cells.

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound shows distinct biological profiles due to its unique substituents.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-difluorophenyl)-2-(3-methyl-5-pyrazol-1-yl)acetamide | Contains difluorophenyl group | Enhanced binding affinity to biological targets |

| 2-{3-[5-Methylpyrazol-1-yloxy]phenoxy}-N,N-diethylacetamide | Features ether linkages | Emphasizes ether functionality |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Acetamide Derivatives

Key Observations :

- The morpholine-4-carbonyl group in the target compound and contrasts with simpler substituents (e.g., chlorine in ), likely improving water solubility and bioavailability.

- The p-tolyl group in the target compound provides moderate lipophilicity compared to the 4-fluorophenethyl group in , which may influence blood-brain barrier penetration.

Key Observations :

- The target compound’s pyrazole-morpholine scaffold shares structural motifs with FPR2 agonists but lacks direct activity data. benzothiazole) could alter potency.

- Chlorophenyl and dichlorophenyl analogues in exhibit stronger antimicrobial activity than non-halogenated variants, suggesting the p-tolyl group in the target compound may reduce efficacy in this context.

Key Observations :

- Morpholine-containing compounds (e.g., target compound, ) typically require specialized coupling agents (e.g., EDCI, HOBt) for amide bond formation, increasing synthetic complexity compared to non-morpholine analogues .

- The p-tolyl group in the target compound may simplify purification compared to halogenated derivatives (e.g., ), which often require chromatography for isolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.